molecular formula C28H41ClN6O B1574297 UNC2025 hydrochloride

UNC2025 hydrochloride

カタログ番号 B1574297
分子量: 513.12
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNC2025 hydrochloride is a potent and orally bioavailable Mer/Flt3 dual inhibitor with IC50 of 0.8/0.74 nM for Mer/Flt3.  IC50 value: 0.8/0.74 nM(MER/FLT3)  Target: Mer/Flt3 inhibitor  UNC2025 was capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome proling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that 11 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined. ,

科学的研究の応用

1. Thrombosis and Platelet Activation

UNC2025 hydrochloride has been identified as a small molecule inhibitor of the Mer tyrosine kinase. This compound has demonstrated the ability to decrease platelet activation in vitro and prevent thrombus formation in vivo. Its anti-platelet effect is particularly pronounced when combined with inhibition of the ADP receptor, P2Y12, suggesting a synergistic effect with other anti-platelet therapies (Branchford et al., 2018).

2. Treatment of Leukemia

UNC2025 hydrochloride has been explored as a potential treatment for acute leukemias like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). It inhibits MERTK tyrosine kinase, leading to apoptosis, reduced proliferation, and colony formation in leukemia cell lines and patient samples. The compound has shown significant therapeutic effects in xenograft models, and its combination with methotrexate has been suggested to enhance effectiveness or potentially allow for chemotherapy dose reduction (DeRyckere et al., 2016).

3. Glioblastoma Treatment

In the context of glioblastoma, UNC2025 hydrochloride targets MerTK expressed in glioma-associated macrophages and microglia (GAMs). It has been studied for its potential therapeutic effects when combined with radiotherapy (XRT). While UNC2025 alone did not significantly increase median survival in a glioblastoma mouse model, its combination with XRT demonstrated significant tumor growth delay and complete responses in a subset of cases, suggesting a potential role in combination therapies for glioblastoma (Wu et al., 2018).

4. Non-Small Cell Lung Cancer

Research on non–small cell lung cancer (NSCLC) has indicated that UNC2025 hydrochloride can effectively target the MERTK receptor tyrosine kinase in various NSCLC lines, irrespective of their driver oncogene status. This has led to apoptosis in MERTK-dependent cell lines and decreased tumor growth in xenograft models, highlighting the potential of UNC2025 as a treatment strategy across a wide variety of NSCLC subtypes (Cummings et al., 2015).

5. Melanoma Treatment

In melanoma, UNC2025 hydrochloride has shown promise in both BRAF mutant and BRAF wild-type models. It induces cell death, inhibits MERTK phosphorylation, and decreases colony formation in melanoma cell lines. Importantly, it has similar effects regardless of NRAS mutational status, and its combination with BRAF inhibitors like vemurafenib or MEK inhibitors like cobimetinib in appropriate models has demonstrated enhanced efficacy, suggesting its potential in treating melanoma (Sinik et al., 2018).

特性

分子式

C28H41ClN6O

分子量

513.12

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。